molecular formula C18H19N3OS B2988686 4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 345991-51-7

4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2988686
CAS No.: 345991-51-7
M. Wt: 325.43
InChI Key: AVCHODUZKSHCCE-UHFFFAOYSA-N
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Description

4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C18H19N3OS and a molecular weight of 325.43 g/mol. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Benzylamine and 3,4-dimethylphenol: : The reaction begins with the condensation of benzylamine and 3,4-dimethylphenol to form an intermediate compound.

  • Formation of triazole ring: : The intermediate compound undergoes cyclization in the presence of a suitable catalyst (e.g., sulfuric acid) to form the triazole ring.

  • Thiol group introduction:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide bond.

  • Reduction: : The compound can be reduced to remove the thiol group.

  • Substitution: : The benzyl or phenyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions:
  • Oxidation: : Using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

  • Reduction: : Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Using nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed:
  • Disulfides: : Resulting from the oxidation of the thiol group.

  • Amines: : Resulting from the reduction of the thiol group.

  • Substituted derivatives: : Resulting from substitution reactions at the benzyl or phenyl groups.

Scientific Research Applications

4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is similar to other triazole derivatives, such as:

  • 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

  • 4-Benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

These compounds share the triazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

4-benzyl-3-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-8-9-16(10-14(13)2)22-12-17-19-20-18(23)21(17)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCHODUZKSHCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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